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molecular formula C8H5NO3 B1348322 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde CAS No. 54903-15-0

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

Cat. No. B1348322
M. Wt: 163.13 g/mol
InChI Key: IMJHZVCEOBDHMM-UHFFFAOYSA-N
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Patent
US09233108B2

Procedure details

A mixture of 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile (Intermediate 6, 220 mg; 1.37 mmol) and aluminium/nickel 1:1 alloy (223.6 mg; 2.61 mmol) in 2.25 ml of formic acid and 0.75 ml of water is stirred at 90° C. for 24 hr. The solid is filtered and washed with ethanol. The filtrate is concentrated in vacuo and dried overnight at 45° C. in a vacuum dessicator. The solid obtained (219 mg; 97% yield) is pure enough as to prosecute with the synthesis.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([C:11]#N)=[CH:10][C:4]=2[O:3]1.[OH2:13]>C(O)=O.[Al].[Ni]>[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([CH:11]=[O:13])=[CH:10][C:4]=2[O:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
O=C1OC2=C(N1)C=CC(=C2)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1OC2=C(N1)C=CC(=C2)C#N
Name
Quantity
2.25 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Al].[Ni]
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried overnight at 45° C. in a vacuum dessicator
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid obtained (219 mg; 97% yield)
CUSTOM
Type
CUSTOM
Details
to prosecute with the synthesis

Outcomes

Product
Name
Type
Smiles
O=C1OC2=C(N1)C=CC(=C2)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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